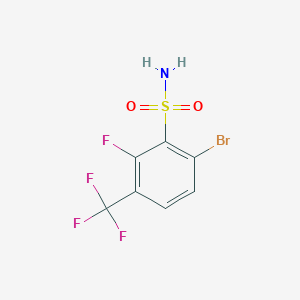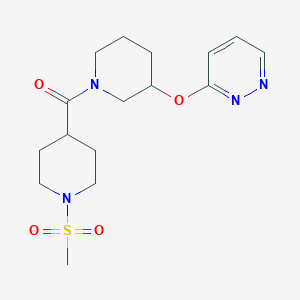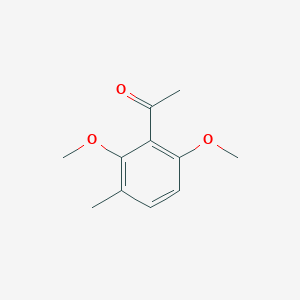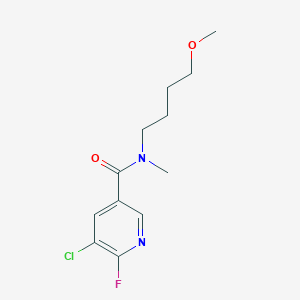
6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular formula of C8H3BrF4O and a molecular weight of 271.01 . It is related to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, which has a molecular weight of 287.01 .
Molecular Structure Analysis
The molecular structure of a related compound, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, can be represented by the Hill Notation: C8H3BrF4O .Physical and Chemical Properties Analysis
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a predicted boiling point of 243.5±35.0 °C and a predicted density of 1.748±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Hofmann Rearrangement in Sulfonamides
The Hofmann rearrangement of primary arenesulfonamides, facilitated by p-trifluoromethylphenyl(difluoro)-lambda(3)-bromane, yields N-arylsulfamoyl fluorides selectively at room temperature. This process is pivotal for generating metal-nitrenoid species from aryl-lambda(3)-iodanes with p-toluenesulfonamide, leading to high-yield production of unique N-p-tolylsulfamoyl fluoride through Hofmann rearrangement. The reaction accommodates a variety of electron-donating and -withdrawing substituents, highlighting its versatility for synthesizing sulfamoyl fluorides with potential applications in various fields including medicinal chemistry and materials science (Ochiai et al., 2009).
Synthesis of Zinc Phthalocyanine Derivatives
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base shows high singlet oxygen quantum yields. These derivatives exhibit significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, leveraging their photophysical and photochemical properties. The introduction of benzenesulfonamide groups into the zinc phthalocyanine structure enhances its utility in medical applications, particularly for targeting cancer cells with improved efficiency (Pişkin et al., 2020).
Characterization and Crystal Structure Analysis
The synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through the amidation reaction, followed by a comprehensive analysis including FTIR, NMR, MS spectroscopies, and X-ray diffraction, provide insights into its molecular structure and physicochemical properties. This compound's structural elucidation and theoretical investigation using density functional theory (DFT) offer valuable information for the development of new materials and pharmaceutical compounds (Deng et al., 2021).
Applications in Organic Synthesis
The treatment of p-toluenesulfonamides with bases like NaH, KH, or Et3N enables intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, yielding high yields of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This methodology underscores the utility of benzenesulfonamides in the synthesis of fluorinated heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).
Zinc(II) Detection
The study of zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid and its analogs, for intracellular Zn2+ detection highlights the importance of benzenesulfonamide derivatives in analytical chemistry. These fluorophores' synthesis and characterization, along with their Zn2+ complexing behavior, provide a foundation for developing sensitive and selective probes for zinc, a critical element in biological systems (Kimber et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This process involves the formation of a new carbon-carbon bond through the reaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling process, which this compound is likely involved in, plays a crucial role in various biochemical reactions, including carbon-carbon bond formations .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may play a role in the formation of new carbon-carbon bonds, which are crucial for various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWOOSVKRUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)


![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2888769.png)
